L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine
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Overview
Description
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple amino acids, including valine, ornithine, leucine, glycine, and histidine. The presence of the diaminomethylidene group adds to its complexity and potential functionality in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain steps to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced, although this is less common.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may result in the formation of oxo-histidine derivatives.
Scientific Research Applications
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine involves its interaction with specific molecular targets. The diaminomethylidene group may facilitate binding to enzymes or receptors, modulating their activity. The peptide can also interact with cellular membranes, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanyl-L-serine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-glutaminylglycylglycylglycyl-L-serine
- L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine
Uniqueness
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-leucyl-L-leucylglycyl-L-histidyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which may confer distinct structural and functional properties. The diaminomethylidene group also adds to its uniqueness, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
CAS No. |
646513-96-4 |
---|---|
Molecular Formula |
C48H86N14O10 |
Molecular Weight |
1019.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C48H86N14O10/c1-24(2)16-32(40(64)54-22-37(63)56-35(20-30-21-52-23-55-30)44(68)59-33(17-25(3)4)43(67)61-36(47(71)72)19-27(7)8)58-42(66)34(18-26(5)6)60-46(70)39(29(11)12)62-41(65)31(14-13-15-53-48(50)51)57-45(69)38(49)28(9)10/h21,23-29,31-36,38-39H,13-20,22,49H2,1-12H3,(H,52,55)(H,54,64)(H,56,63)(H,57,69)(H,58,66)(H,59,68)(H,60,70)(H,61,67)(H,62,65)(H,71,72)(H4,50,51,53)/t31-,32-,33-,34-,35-,36-,38-,39-/m0/s1 |
InChI Key |
FAKVZBLDYYTWJQ-XOTHPHJTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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